Pyridine, 2-[(2-isocyanatoethyl)dithio]-
Description
Significance of Pyridine (B92270), 2-[(2-isocyanatoethyl)dithio]- in Contemporary Chemical Research
In the realm of chemical synthesis, Pyridine, 2-[(2-isocyanatoethyl)dithio]- serves as a valuable building block for the creation of more complex molecular architectures. evitachem.com The presence of multiple functional groups allows for a variety of chemical transformations. The isocyanate group is highly reactive towards nucleophiles such as amines, alcohols, and thiols, leading to the formation of urea (B33335), carbamate, and thiocarbamate linkages, respectively. nih.gov This reactivity is fundamental to its application in bioconjugation and polymer chemistry.
The disulfide bond within the molecule is susceptible to cleavage under reducing conditions, a property that is extensively exploited in the design of stimuli-responsive materials. rsc.org The pyridyl disulfide moiety is particularly noteworthy for its role in thiol-disulfide exchange reactions, which are crucial for the reversible attachment of molecules to surfaces or other biomolecules. rsc.orgrsc.org This dynamic covalent chemistry allows for the controlled release of tethered molecules, a feature of significant interest in drug delivery systems and dynamic chemical systems. rsc.org
Research has also focused on the synthesis of this compound, which typically involves the reaction of pyridine derivatives with isocyanates and thiols. evitachem.com Catalytic methods, often employing tin-based catalysts like dibutyltin (B87310) dilaurate, have been developed to achieve high yields in the coupling of the isocyanate and dithiol functionalities. evitachem.com
Interdisciplinary Relevance of Pyridine, 2-[(2-isocyanatoethyl)dithio]- Studies
The unique chemical properties of Pyridine, 2-[(2-isocyanatoethyl)dithio]- make it a compound of interest across multiple scientific disciplines.
Biochemistry and Medicine: The ability of the isocyanate group to form stable covalent bonds with nucleophilic residues on proteins and other biomolecules makes this compound a candidate for use as a biochemical probe. evitachem.comacs.org Such probes are instrumental in studying the structure and function of biological macromolecules. The pyridyl disulfide component is also significant in a biological context, as the disulfide bond can be cleaved by endogenous reducing agents like glutathione (B108866), which is found in higher concentrations within certain cellular compartments and diseased tissues. rsc.org This redox-responsiveness is a key feature in the design of drug delivery vehicles that release their therapeutic payload under specific physiological conditions. rsc.org The broader family of pyridine-containing compounds has a long history in medicinal chemistry, with numerous FDA-approved drugs featuring this heterocyclic core for a wide range of therapeutic applications. nih.govnih.gov
Materials Science: In materials science, the disulfide linkage is utilized to create dynamic and responsive materials. mdpi.com Polymers incorporating pyridyl disulfide moieties can exhibit self-healing properties and can be designed to degrade under specific redox conditions. rsc.org The isocyanate group's reactivity is also leveraged in the production of specialty polymers and coatings. evitachem.com For instance, isocyanates are fundamental precursors in the synthesis of polyurethanes. acs.org The incorporation of pyridyl disulfide functionalities into polymer networks allows for the post-polymerization modification and the attachment of various functional molecules. rsc.org
Structural Features and Chemical Framework of Pyridine, 2-[(2-isocyanatoethyl)dithio]-
The chemical structure of Pyridine, 2-[(2-isocyanatoethyl)dithio]- is characterized by a pyridine ring substituted at the 2-position with a 2-isocyanatoethyl disulfide group. evitachem.com The molecular formula is C8H8N2OS2, and it has a molecular weight of approximately 212.3 g/mol . evitachem.com The structure can be represented by the canonical SMILES notation: C1=CC=NC(=C1)SSCCN=C=O. evitachem.com
The key functional groups that define its chemical behavior are:
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom imparts basicity to the molecule and can participate in hydrogen bonding and coordination with metal ions. nih.gov
Disulfide Bond (-S-S-): A covalent bond that is relatively weak and can be cleaved by reducing agents. This feature is central to its use in redox-responsive systems. mdpi.com
Isocyanate Group (-N=C=O): A highly electrophilic functional group that readily reacts with nucleophiles. nih.gov
While detailed crystallographic or comprehensive spectroscopic data for this specific compound are not widely published in publicly accessible literature, the characteristic spectral features can be predicted based on its constituent functional groups. For instance, the isocyanate group would exhibit a strong, characteristic absorption band in the infrared (IR) spectrum, typically in the range of 2250-2275 cm⁻¹. The pyridine ring would show characteristic aromatic C-H and C=C/C=N stretching and bending vibrations. In ¹H and ¹³C NMR spectroscopy, the protons and carbons of the pyridine ring and the ethyl chain would exhibit distinct chemical shifts. Mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the disulfide linkage and the loss of the isocyanate group.
Interactive Data Table: Compound Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-isocyanatoethyldisulfanyl)pyridine |
| Molecular Formula | C8H8N2OS2 |
| Molecular Weight | ~212.3 g/mol |
| CAS Number | 176770-64-2 |
| Canonical SMILES | C1=CC=NC(=C1)SSCCN=C=O |
Structure
3D Structure
Properties
CAS No. |
176770-64-2 |
|---|---|
Molecular Formula |
C8H8N2OS2 |
Molecular Weight |
212.3 g/mol |
IUPAC Name |
2-(2-isocyanatoethyldisulfanyl)pyridine |
InChI |
InChI=1S/C8H8N2OS2/c11-7-9-5-6-12-13-8-3-1-2-4-10-8/h1-4H,5-6H2 |
InChI Key |
NQFHXLMVVQSFME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCN=C=O |
Origin of Product |
United States |
Synthetic Methodologies for Pyridine, 2 2 Isocyanatoethyl Dithio and Its Analogues
Precursor Compounds and Reagents for Synthesis of Pyridine (B92270), 2-[(2-isocyanatoethyl)dithio]-
The construction of the target molecule begins with the selection of appropriate starting materials. The primary reagents for the synthesis of Pyridine, 2-[(2-isocyanatoethyl)dithio]- include specific pyridine derivatives, isocyanates or their precursors, and thiols, which together provide the necessary functional groups for the final structure. evitachem.com
Utilization of Pyridine Derivatives
Pyridine derivatives form the core scaffold of the molecule. The choice of derivative is critical as the pyridine ring's electronic properties can significantly influence the reaction pathways. evitachem.com
2-Mercaptopyridine (Pyridine-2-thiol): This is a common precursor where the thiol group attached to the pyridine ring is poised to form a disulfide bond with another thiol-containing molecule. evitachem.com
2-Bromopyridine (B144113): In an alternative route, 2-bromopyridine can be used. Its utility lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom acts as a leaving group, allowing for the introduction of the sulfur-containing side chain. The electron-withdrawing nature of the pyridine ring nitrogen activates the ortho-position for such substitutions. evitachem.com
Pyridine N-oxides: These compounds can be used to synthesize 2-substituted pyridines through reactions with Grignard reagents, offering a pathway to introduce various functionalities onto the pyridine ring before constructing the dithio-isocyanate side chain. organic-chemistry.org
The pyridine ring itself exerts significant electronic control over the synthesis. The nitrogen atom (pKa ≈ 3.5) makes the ortho-position electron-deficient, which helps direct regioselective substitution and can facilitate chelation-assisted metal catalysis during the coupling steps. evitachem.com
Role of Isocyanates and Thiols in Reaction Pathways
Isocyanates and thiols are the key functional groups that are ultimately combined to form the final molecule.
Thiols: A bifunctional thiol, such as 2-mercaptoethylamine (cysteamine), is often employed. This molecule contains both a thiol (-SH) group, which reacts to form the disulfide (-S-S-) bridge with the pyridine derivative, and an amine (-NH₂) group, which serves as a precursor to the isocyanate. evitachem.com The nucleophilic nature of the thiol group is also central to the thiol-isocyanate "click" reaction, a highly efficient method for forming thiourethane linkages. acs.orgupc.edu
Isocyanates: The isocyanate group (-N=C=O) is a highly reactive electrophile. nih.gov It can be introduced in several ways. One common industrial method involves the phosgenation of a primary amine. For instance, the intermediate 2-(2-aminoethyldisulfanyl)pyridine can be reacted with phosgene (B1210022) (COCl₂) to yield the final isocyanate product. evitachem.com Alternative, non-phosgene routes for isocyanate synthesis exist, such as the thermal decomposition of carbamates, which can be formed from amines or nitro compounds. nih.gov The electrophilic carbon of the isocyanate is readily attacked by nucleophiles like thiols, driving the formation of the dithio linkage in certain synthetic strategies. evitachem.com
Reaction Pathways and Conditions for Dithio-Isocyanate Formation
The assembly of Pyridine, 2-[(2-isocyanatoethyl)dithio]- is not a single-step reaction but rather a sequence of carefully controlled transformations. The specific pathway and conditions are chosen to maximize the yield and purity of the final product.
Stepwise Synthesis Approaches
A common and effective method involves a two-step sequence:
Disulfide Formation: An initial reaction is performed to create the disulfide linkage and introduce the amine precursor. This is typically achieved through a nucleophilic aromatic substitution reaction where a precursor like 2-bromopyridine is reacted with cysteamine (B1669678) (HSCH₂CH₂NH₂). This step forms the key intermediate, 2-(2-aminoethyldisulfanyl)pyridine, with reported yields as high as 88%. evitachem.com
Isocyanate Formation: The terminal amine group of the intermediate is then converted into an isocyanate. This is frequently accomplished through phosgenation, where the intermediate is treated with phosgene (COCl₂) or a phosgene equivalent. This step has been reported to proceed with yields around 92%. evitachem.com
This stepwise approach allows for the isolation and purification of the amine intermediate before the final, often moisture-sensitive, isocyanate formation step.
Controlled Reaction Environments for Optimized Yield and Purity
To achieve high efficiency and minimize side reactions, the synthesis must be conducted under carefully controlled conditions. Industrial-scale production, in particular, relies on optimized parameters to achieve near-quantitative yields (>95%). evitachem.com
Catalysis: Catalysts are crucial for facilitating the coupling of isocyanate and thiol functionalities.
Tin-based catalysts: Dibutyltin (B87310) dilaurate (DBTDL) is employed in industrial settings at low concentrations (50–200 ppm) to promote the nucleophilic addition of the thiol group to the isocyanate. evitachem.com
Tertiary amines: Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also effective catalysts for the thiol-isocyanate reaction. acs.orgupc.edursc.org
Metal catalysis: Palladium(0) complexes can be used to lower the energy barrier for dithioether formation, particularly in coupling steps involving the pyridine ring, by coordinating with the pyridyl nitrogen. evitachem.com
Solvents and Atmosphere: The reaction environment must be strictly controlled.
Anhydrous Conditions: The presence of water must be minimized to less than 50 ppm, as water readily reacts with and hydrolyzes the isocyanate group. This is achieved by using molecular sieves or by distilling solvents under an inert atmosphere. evitachem.com
Solvent Choice: The choice of solvent can impact reaction times and side reactions. Ethereal solvents like tetrahydrofuran (B95107) (THF) can reduce the risk of epimerization in chiral precursors but may slow the reaction due to poor solvation of isocyanates. evitachem.com
Temperature: Reactions are often conducted at elevated temperatures, such as 60–80°C, to ensure a sufficient reaction rate, especially during catalytic coupling steps. evitachem.com
Minimizing Side Reactions: The basicity of the pyridine ring can catalyze the trimerization of the isocyanate group into a stable isocyanurate, an unwanted side product. This can be suppressed by using electrophilic quenching agents like benzoyl chloride to scavenge any trace amine impurities that might initiate the trimerization. evitachem.com
The following table summarizes typical conditions for key synthetic steps.
| Step | Precursors | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Citation |
| Disulfide Formation | 2-Bromopyridine, Cysteamine | - | - | - | 88 | evitachem.com |
| Isocyanate Formation | 2-(2-aminoethyldisulfanyl)pyridine | Phosgene (COCl₂) | - | - | 92 | evitachem.com |
| Thiol-Isocyanate Coupling | Isocyanate, Thiol | Dibutyltin dilaurate (DBTDL) | Anhydrous | 60-80 | >95 | evitachem.com |
Strategic Approaches to Pyridine Ring Derivatization in Pyridine, 2-[(2-isocyanatoethyl)dithio]- Synthesis
Creating analogues of Pyridine, 2-[(2-isocyanatoethyl)dithio]- with modified pyridine rings is a key strategy for tuning the molecule's properties. This can be achieved by either starting with a pre-functionalized pyridine precursor or by modifying the pyridine ring at an intermediate stage of the synthesis. A variety of synthetic protocols exist for creating substituted pyridine precursors. ijpsonline.com
Classic Condensation Reactions: Methods like the Hantzsch pyridine synthesis, which involves the multi-component reaction of a β-ketoester, an aldehyde, and ammonia (B1221849), can be used to build highly substituted pyridine rings from the ground up. ijpsonline.com The Krohnke pyridine synthesis is another established method. ijpsonline.com
Cycloaddition/Cycloreversion Reactions: Polysubstituted pyridines can be prepared from 1,4-oxazinone precursors through a tandem cycloaddition/cycloreversion reaction sequence with an alkyne. This modern approach allows for the construction of complex pyridine motifs. nih.gov
Ring Expansion: A conceptually distinct approach involves the rhodium carbenoid-induced ring expansion of isoxazoles, which can be rearranged to form highly functionalized pyridines in a one-pot procedure. nih.gov
C-H Functionalization: Modern techniques allow for the direct derivatization of the pyridine nucleus. This includes metal-catalyzed reactions, such as the palladium-catalyzed Suzuki cross-coupling of pyridine carboxylic acids with arylboronic acids, to introduce new substituents. organic-chemistry.org
The stability of key intermediates can be influenced by the substituents on the pyridine ring, as shown in the table below.
| Intermediate | Half-life (h, 25°C) | Major Degradation Pathway | Citation |
| 2-(2-aminoethyldisulfanyl)pyridine | 48 | Oxidation | evitachem.com |
| 2-(2-isocyanatoethyldithio)pyridine | 12 | Trimerization | evitachem.com |
This data highlights the inherent instability of the isocyanate intermediate, which is susceptible to base-catalyzed trimerization, a process that can be accelerated by the basicity of the pyridine ring itself. evitachem.com Strategic derivatization must therefore account for the electronic and steric effects of substituents on the stability and reactivity of both the ring and the side chain.
Hantzsch Synthesis and Related Methodologies for Pyridine Scaffolds
The creation of the central pyridine ring is a foundational step in the synthesis of many substituted pyridines. The Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881, remains a cornerstone of heterocyclic chemistry for this purpose. wikipedia.org It is a multi-component reaction that efficiently constructs the pyridine skeleton from simple, readily available precursors. wikipedia.orgfiveable.me
The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium (B1175870) acetate. wikipedia.orgyoutube.com The initial product of this reaction is a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative, also known as a Hantzsch ester. wikipedia.org This intermediate can then be oxidized in a subsequent step to yield the final, aromatic pyridine ring. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic system. wikipedia.org
Table 1: Key Components and Features of the Hantzsch Pyridine Synthesis
| Component | Role in Synthesis | Example |
|---|---|---|
| Aldehyde or Ketone | Provides one carbon atom of the pyridine ring. | Formaldehyde, Benzaldehyde |
| β-Keto Ester (2 eq.) | Provides the remaining carbon atoms of the ring. | Ethyl acetoacetate |
| Nitrogen Donor | Provides the nitrogen atom for the heterocycle. | Ammonia, Ammonium acetate |
| Initial Product | 1,4-Dihydropyridine (Hantzsch Ester) | |
| Final Product | Substituted Pyridine |
While effective, the traditional Hantzsch synthesis can suffer from drawbacks such as harsh reaction conditions, extended reaction times, and sometimes low product yields. wikipedia.org To address these limitations, numerous modifications and related methodologies have been developed. Research has explored greener reaction conditions, such as using water as a solvent or employing ionic liquids as catalysts. wikipedia.org Furthermore, techniques like microwave-assisted synthesis and continuous flow processing have been shown to accelerate the reaction and improve yields, making the process more efficient. nih.gov For instance, the Bohlmann–Rahtz pyridine synthesis offers an alternative route that can be performed in a single step using a Brønsted acid catalyst in a continuous flow microwave reactor, yielding a single regioisomer in good yield. nih.gov
Integration of Isocyanate and Dithio Moieties onto Pyridine
Once the pyridine scaffold is obtained, the next critical phase is the introduction of the (2-isocyanatoethyl)dithio side chain at the 2-position. This process involves forming both a disulfide (-S-S-) bond and a terminal isocyanate (-N=C=O) group.
Formation of the Dithio Linkage: The dithio, or disulfide, linkage is typically formed through the oxidation of two thiol (-SH) groups. A plausible synthetic route to the target molecule involves a disulfide exchange reaction or the coupling of two distinct thiol-containing precursors: a pyridine-2-thiol (B7724439) and a cysteamine derivative (2-aminoethanethiol). The sulfur atom of the thiol group is a potent nucleophile. wikipedia.org The oxidation of thiols to disulfides can be achieved using a variety of mild oxidizing agents, such as iodine or air, often in the presence of a base. wikipedia.org
Formation of the Isocyanate Moiety: The isocyanate functional group is highly reactive and is typically introduced in the final stages of a synthesis to prevent unwanted side reactions. There are several established methods for converting a primary amine into an isocyanate. wikipedia.org
Phosgenation: The most common industrial method involves the reaction of a primary amine with phosgene (COCl₂) or its safer liquid derivatives, diphosgene or triphosgene. wikipedia.orgrsc.orgacs.org This reaction proceeds through a carbamoyl (B1232498) chloride intermediate and typically gives excellent yields. wikipedia.orgrsc.org However, the extreme toxicity of phosgene necessitates stringent safety precautions and specialized equipment. wikipedia.orgacs.org
Rearrangement Reactions: Several "phosgene-free" methods rely on the rearrangement of acyl azides or related species. These include the Curtius, Schmidt, and Lossen rearrangements, which convert carboxylic acids or their derivatives into isocyanates. wikipedia.orgorganic-chemistry.org For example, the Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097), which is typically generated from a carboxylic acid derivative, to yield an isocyanate and nitrogen gas. wikipedia.org
In the context of Pyridine, 2-[(2-isocyanatoethyl)dithio]-, a likely synthetic sequence would involve first creating 2-[(2-aminoethyl)dithio]pyridine by coupling pyridine-2-thiol with 2-aminoethanethiol. The resulting primary amine would then be converted to the target isocyanate, for example, by using diphosgene and a non-nucleophilic base. rsc.org
Table 2: Common Synthetic Routes to Isocyanates
| Method | Precursor | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Phosgenation | Primary Amine | Phosgene (COCl₂), Diphosgene | High yield, widely used in industry. rsc.orgacs.org | Highly toxic reagents, corrosive byproducts (HCl). wikipedia.orgacs.org |
| Curtius Rearrangement | Acyl Azide | Heat or UV light | Phosgene-free, versatile. wikipedia.org | Potentially explosive azide intermediates. |
| Schmidt Reaction | Carboxylic Acid | Hydrazoic Acid (HN₃) | Direct conversion from carboxylic acids. wikipedia.org | Use of toxic and explosive hydrazoic acid. |
| Lossen Rearrangement | Hydroxamic Acid | Activating Agent, Heat | Phosgene-free. wikipedia.org | Requires preparation of hydroxamic acid precursor. |
Considerations for Scalable Production of Pyridine, 2-[(2-isocyanatoethyl)dithio]-
Transitioning a synthetic route from a laboratory setting to large-scale industrial production introduces a distinct set of challenges related to cost, efficiency, safety, and environmental impact.
For the synthesis of the pyridine core via the Hantzsch method, scalability can be hampered by long reaction times and the need for purification to remove byproducts. wikipedia.org The adoption of continuous flow reactors offers a significant advantage for large-scale production. nih.gov This technology allows for better control over reaction parameters such as temperature and mixing, leading to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. nih.gov
The integration of the side chain presents the most significant hurdles for scalable production, primarily concerning the isocyanate synthesis step. The reliance on phosgenation, while efficient, is a major safety and logistical concern. acs.orgnih.gov Industrial production using this method requires a closed system and extensive infrastructure to handle the highly toxic phosgene gas and the corrosive byproduct, hydrogen chloride. acs.org This increases capital and operational costs substantially.
Consequently, developing a scalable, non-phosgene route is a key objective for green chemistry. acs.orgnih.gov While methods like the Curtius rearrangement avoid phosgene, they may introduce other hazards, such as the use of potentially explosive azides. wikipedia.org The choice of catalyst is also critical for industrial-scale reactions. For instance, in related processes, tin-based catalysts like dibutyltin dilaurate (DBTDL) have been employed to facilitate coupling reactions involving isocyanates, achieving near-quantitative yields under controlled conditions. evitachem.com
Table 3: Scalability Challenges and Potential Solutions
| Production Stage | Challenge | Potential Solution(s) |
|---|---|---|
| Pyridine Synthesis | Long reaction times, harsh conditions, low yields in classical Hantzsch synthesis. wikipedia.org | Microwave-assisted synthesis, continuous flow processing, development of more active catalysts. nih.gov |
| Isocyanate Formation | High toxicity and handling difficulties of phosgene. acs.org | Development of efficient and safe non-phosgene routes (e.g., improved Curtius or Lossen rearrangements); use of phosgene derivatives like diphosgene with appropriate engineering controls. wikipedia.orgrsc.org |
| Process Safety | Use of hazardous reagents (phosgene, azides); potential for runaway reactions. | Implementation of continuous flow chemistry for better thermal control; rigorous process hazard analysis. nih.gov |
| Purification | Difficulty and high cost of chromatographic purification on a large scale. | Optimization of reaction conditions to maximize purity; development of crystallization-based purification methods. |
| Cost & Environment | Expensive starting materials, catalysts, and solvents; waste generation. | Use of inexpensive reagents, development of recyclable catalysts, use of greener solvents, and maximizing atom economy. wikipedia.org |
Chemical Reactivity and Mechanistic Investigations of Pyridine, 2 2 Isocyanatoethyl Dithio
Reactivity of the Isocyanate Functional Group in Pyridine (B92270), 2-[(2-isocyanatoethyl)dithio]-
The isocyanate (–N=C=O) group is an electrophilic moiety known for its high reactivity, particularly towards nucleophiles. evitachem.comsemanticscholar.org This reactivity is a defining characteristic of Pyridine, 2-[(2-isocyanatoethyl)dithio]-, making it a valuable reagent in bioconjugation and materials science. evitachem.com The central carbon atom of the isocyanate group carries a partial positive charge, rendering it susceptible to attack by electron-rich species. semanticscholar.org The compound is noted to be sensitive to moisture due to this highly reactive functional group. evitachem.com
Nucleophilic Substitution Reactions Involving the Isocyanate Moiety
The isocyanate group readily undergoes nucleophilic addition (often referred to as nucleophilic substitution in this context) with a wide range of nucleophiles. evitachem.com These reactions proceed without the elimination of a leaving group, forming stable covalent bonds. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the isocyanate, leading to the formation of a substituted carbamate, urea (B33335), or thiocarbamate derivative.
Key reactions include:
Reaction with Alcohols: In the presence of an alcohol (R'-OH), the isocyanate group forms a urethane (B1682113) (carbamate) linkage.
Reaction with Amines: Primary and secondary amines (R'-NH₂ or R'₂NH) react very rapidly with the isocyanate to form urea derivatives. researchgate.net This reaction is typically orders of magnitude faster than the reaction with alcohols or water. researchgate.netpcimag.com
Reaction with Water: The compound's sensitivity to moisture stems from the reaction of the isocyanate group with water, which initially forms an unstable carbamic acid. This intermediate then decomposes to yield an amine and carbon dioxide. pcimag.com The newly formed amine can subsequently react with another isocyanate molecule to form a urea linkage.
Reaction with Thiols: Thiols (R'-SH) can also react with the isocyanate group, although generally slower than amines, to produce thiocarbamate derivatives.
Table 1: Products of Nucleophilic Addition to the Isocyanate Moiety
| Nucleophile | Functional Group | Resulting Linkage | Product Class |
|---|---|---|---|
| Alcohol | R'-OH | Urethane | Carbamate |
| Amine | R'-NH₂ | Urea | Substituted Urea |
| Water | H₂O | Amine (after decarboxylation) | Amine/Urea |
| Thiol | R'-SH | Thiocarbamate | Thiocarbamate |
Reduction Pathways Leading to Amine Formation
The isocyanate functional group can be chemically reduced to form a primary amine. evitachem.com This transformation converts the -N=C=O group into an amino group (-NH₂), fundamentally altering the molecule's reactivity and properties. While specific reducing agents for this particular compound are not detailed in the provided literature, general methods for isocyanate reduction often employ strong reducing agents like lithium aluminum hydride. Another documented pathway for different isocyanates involves reduction to isocyanides using reagents such as trichlorosilane–triethylamine. rsc.org
Reactivity of the Dithio Functional Group in Pyridine, 2-[(2-isocyanatoethyl)dithio]-
The disulfide bond (–S–S–) is a key functional group that imparts redox sensitivity to the molecule. acs.org This feature is central to the utility of pyridyl disulfide compounds in creating stimuli-responsive materials and for reversible bioconjugation. acs.orgacs.orgresearchgate.netnih.gov
Oxidation Reactions of the Disulfide Bond
The sulfur atoms in the disulfide linkage exist in a relatively low oxidation state and are susceptible to oxidation. Reaction with oxidizing agents can lead to the formation of various sulfur-oxygen species. The compound can be oxidized to form sulfoxides or sulfones. evitachem.com In related pyridyl disulfide systems, aerobic oxidation in the presence of metal catalysts has been shown to cleave the S-S bond and form pyridine-2-sulfonate (B372464) species. rsc.org The reactivity of disulfide bonds towards oxidants can vary significantly depending on the molecular structure and local environment, with variations in reaction rates spanning several orders of magnitude. nih.govresearchgate.net
Disulfide/Dithiol Interconversion Dynamics and Redox Chemistry
A hallmark of pyridyl disulfide chemistry is the reversible thiol-disulfide exchange reaction. researchgate.netrsc.org This reaction involves the nucleophilic attack of a free thiol (a dithiol) on one of the sulfur atoms of the disulfide bond. nih.gov This process is highly efficient under mild conditions and forms a new, unsymmetrical disulfide bond while releasing pyridine-2-thione as a byproduct. acs.orgresearchgate.net The release of pyridine-2-thione can be monitored spectrophotometrically, allowing for real-time tracking of the reaction progress. acs.org
This redox-responsiveness is particularly significant in biological contexts, where reducing agents like glutathione (B108866) are present. researchgate.net The disulfide linker can be selectively cleaved in the presence of such reductants, breaking the connection and releasing the conjugated components. acs.orgacs.orgnih.gov This dynamic interconversion is the basis for creating redox-responsive drug delivery systems and other smart materials. acs.orgacs.orgresearchgate.net
Table 2: Thiol-Disulfide Exchange Reaction
| Reactants | Conditions | Products | Key Feature |
|---|---|---|---|
| Pyridine, 2-[(2-isocyanatoethyl)dithio]- + External Thiol (R-SH) | Mild, aqueous or organic solvent | New unsymmetrical disulfide + Pyridine-2-thione | Reversible, redox-sensitive conjugation |
| Pyridine, 2-[(2-isocyanatoethyl)dithio]- + Reducing Agent (e.g., DTT) | Reducing environment | 2-(2-isocyanatoethyl)thiol + Pyridine-2-thiol (B7724439) | Cleavage of the disulfide bond |
Pyridine Ring Reactivity and Functionalization in Pyridine, 2-[(2-isocyanatoethyl)dithio]-
The pyridine ring is an electron-deficient aromatic heterocycle. rsc.org This electron-poor nature, a result of the electronegative nitrogen atom, makes the ring generally resistant to electrophilic substitution but susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. quimicaorganica.orgyoutube.comnih.gov In Pyridine, 2-[(2-isocyanatoethyl)dithio]-, the dithio group already occupies the reactive C-2 position.
Nucleophilic aromatic substitution (SNAr) can occur on the pyridine ring if a suitable leaving group is present at the 2- or 4-position. quimicaorganica.orgyoutube.com The reaction proceeds via an addition-elimination mechanism where the negative charge of the intermediate is stabilized by the nitrogen atom. youtube.com While the dithio group itself is not a typical leaving group in SNAr reactions, the inherent reactivity of the pyridine core remains a key characteristic. The synthesis of precursors to the title compound often involves nucleophilic aromatic substitution, where the electron-withdrawing nature of the ring activates a leaving group (like a halide) for displacement. evitachem.com
Direct functionalization of the pyridine ring through methods like C-H activation is an area of ongoing research to avoid the need for pre-functionalized starting materials. rsc.orgresearchgate.net Such modifications could potentially alter the electronic properties of the ring and influence the reactivity of the attached dithio and isocyanate groups.
Mechanistic Elucidation of Key Transformations of Pyridine, 2-[(2-isocyanatoethyl)dithio]-
The reactivity of the isocyanate group is a dominant feature of Pyridine, 2-[(2-isocyanatoethyl)dithio]-. Understanding the mechanisms of its reactions is crucial for controlling its chemical transformations.
The isocyanate group (-N=C=O) is a potent electrophile, with the central carbon atom being highly susceptible to nucleophilic attack. utwente.nl This high reactivity allows it to form covalent bonds with a wide range of nucleophiles, including amines, alcohols, and thiols. researchgate.netnih.gov
The generally accepted mechanism for the reaction of isocyanates with nucleophiles such as amines or alcohols involves a nucleophilic addition followed by a proton transfer. nih.gov For the reaction with alcohols to form urethanes, theoretical studies suggest the active participation of multiple alcohol molecules in the reaction, forming a supersystem that facilitates the transformation. kuleuven.be The nucleophilic addition occurs in a concerted manner across the N=C bond of the isocyanate. kuleuven.be Similarly, the reaction with thiols to form thiourethanes proceeds via a nucleophilic addition mechanism. researchgate.net The high reactivity of the isocyanate group is enhanced by electron-withdrawing substituents and diminished by electron-donating groups. nih.gov
| Nucleophile | Resulting Functional Group | General Mechanism |
|---|---|---|
| Amine (R-NH2) | Urea | Nucleophilic addition followed by proton transfer. nih.gov |
| Alcohol (R-OH) | Urethane (Carbamate) | Concerted nucleophilic addition across the N=C bond. kuleuven.be |
| Thiol (R-SH) | Thiourethane (Thiocarbamate) | Nucleophilic addition. researchgate.net |
The physical and chemical properties of Pyridine, 2-[(2-isocyanatoethyl)dithio]- are influenced by a variety of intermolecular and intramolecular forces. The isocyanate group can participate in intermolecular interactions, and in isocyanate-containing liquids, there can be significant isocyanate-isocyanate interactions. researchgate.netuminho.pt The viscosity of isocyanate-functional compounds is often higher than their non-functional counterparts, suggesting the presence of strong non-covalent intermolecular effects dictated by the isocyanate groups. utwente.nl
Applications in Chemical Biology and Advanced Biomedical Research Tools
Pyridine (B92270), 2-[(2-isocyanatoethyl)dithio]- as a Biochemical Probe
The utility of Pyridine, 2-[(2-isocyanatoethyl)dithio]- as a biochemical probe stems from its dual-functionality, enabling both covalent modification of target molecules and potential for redox-based cleavage.
Design Principles for Interaction with Biological Targets
The design of Pyridine, 2-[(2-isocyanatoethyl)dithio]- as a biochemical probe is centered around its two key functional groups: the isocyanate and the disulfide bridge. The isocyanate group is a highly reactive electrophile that readily forms covalent bonds with nucleophilic functional groups found in biological macromolecules. This property is fundamental to its application in irreversibly tagging and modifying proteins and other biomolecules.
The primary targets for the isocyanate moiety are the amine groups of lysine (B10760008) residues and the N-termini of proteins, which react to form stable urea (B33335) linkages. Other nucleophilic residues, such as the hydroxyl groups of serine and threonine or the thiol group of cysteine, can also react, although typically with lower efficiency. This broad reactivity allows the compound to be used as a general protein labeling agent in research settings.
The disulfide bond, on the other hand, introduces a cleavable element to the probe's design. Disulfide bonds can be selectively reduced by various cellular reducing agents, such as glutathione (B108866), or by exogenous reagents like dithiothreitol (B142953) (DTT). This feature is particularly valuable in designing "traceless" affinity labels or in applications where the release of a bound molecule is desired under specific redox conditions.
Utility in Modulating Biological Pathways in Research
In a research context, Pyridine, 2-[(2-isocyanatoethyl)dithio]- can be employed to modulate biological pathways by covalently modifying key protein players. By forming irreversible adducts with enzymes or other functional proteins, it can act as an inhibitor or alter their activity. This allows researchers to study the downstream effects of a specific protein's function being turned off or modified.
The redox-sensitive disulfide bond adds another layer of control. For instance, a bioactive molecule could be attached to the pyridine ring. The isocyanate group could then be used to anchor this complex to a target protein. Subsequent cleavage of the disulfide bond under specific cellular redox conditions would release the bioactive molecule in proximity to its target, allowing for spatiotemporal control over its activity. This principle is explored in the design of drug delivery systems and activatable probes in preclinical research.
Molecular Interactions with Biomolecules Driven by Pyridine, 2-[(2-isocyanatoethyl)dithio]-
The interaction of Pyridine, 2-[(2-isocyanatoethyl)dithio]- with biomolecules is characterized by the formation of stable covalent linkages and its participation in redox-sensitive processes.
Formation of Covalent Adducts with Proteins and Other Biomolecules
The isocyanate group of Pyridine, 2-[(2-isocyanatoethyl)dithio]- is the primary driver of its covalent interactions with biomolecules. As mentioned, it readily reacts with various nucleophilic amino acid side chains. The formation of these covalent adducts is a key feature in its application as a crosslinking agent or for attaching labels to proteins.
For example, in structural biology research, this compound could be used to crosslink interacting proteins, allowing for their subsequent identification and the mapping of protein-protein interaction networks. The defined spacer length provided by the ethyl dithio pyridine backbone can give insights into the proximity of the interacting residues.
| Target Nucleophile | Resulting Covalent Bond | Stability |
| Amine (-NH2) | Urea | High |
| Thiol (-SH) | Thiocarbamate | Moderate to High |
| Hydroxyl (-OH) | Carbamate | Moderate |
Role in Redox-Influenced Cellular Pathways in Experimental Systems
The disulfide bond within Pyridine, 2-[(2-isocyanatoethyl)dithio]- makes it a valuable tool for investigating redox-influenced cellular pathways. The cellular environment maintains a delicate balance of oxidizing and reducing conditions, and disruptions in this balance are associated with various physiological and pathological states.
Probes incorporating this disulfide linkage can be designed to be "redox-responsive." For example, a fluorescent reporter molecule could be attached to the pyridine moiety. In the intact state, the probe might be non-fluorescent. Upon entering a reducing cellular environment (such as the cytoplasm), the disulfide bond is cleaved, releasing the fluorophore and leading to a detectable signal. This allows for the visualization and quantification of redox potential within different cellular compartments in experimental models.
Development of Pyridine, 2-[(2-isocyanatoethyl)dithio]- Derived Research Reagents
The versatile chemical properties of Pyridine, 2-[(2-isocyanatoethyl)dithio]- make it a valuable scaffold for the development of more complex and specialized research reagents. Its structure allows for the attachment of various functionalities to create bespoke tools for chemical biology.
For instance, by modifying the pyridine ring, researchers can introduce affinity tags (like biotin), fluorescent dyes, or photo-crosslinkers. The isocyanate group can then be used to attach these functionalized probes to a target molecule of interest. This modular approach allows for the creation of a wide array of reagents for applications such as:
Affinity-based protein profiling: Attaching a biotin (B1667282) tag allows for the selective enrichment and subsequent identification of proteins that have been labeled by the probe.
Fluorescence imaging: Conjugating a fluorophore enables the visualization of the probe's localization within cells or tissues.
Targeted drug delivery research: Linking a therapeutic agent can create a system for targeted delivery to specific cells or tissues, with the potential for redox-triggered release.
The development of such derived reagents underscores the importance of Pyridine, 2-[(2-isocyanatoethyl)dithio]- as a foundational building block in the toolkit of chemical biologists and biomedical researchers.
Synthesis of Functionalized Bioconjugates for Chemical Biology
The dual reactivity of Pyridine, 2-[(2-isocyanatoethyl)dithio]- allows it to function as a heterobifunctional crosslinker, a reagent with two different reactive groups that facilitates the controlled, stepwise conjugation of molecules. thermofisher.comproteochem.com This capability is particularly useful for creating functionalized bioconjugates, where specific proteins, peptides, or other biomolecules are covalently linked to produce constructs with novel properties or functions.
The two key reactive groups of the compound and their targets are:
Isocyanate Group (-N=C=O): This group readily reacts with nucleophilic functional groups, most notably primary amines (-NH₂) found in the side chains of lysine residues and at the N-terminus of proteins. thermofisher.com This reaction forms a stable urea linkage.
Pyridyl Disulfide Group: This moiety is specifically reactive toward free sulfhydryl (thiol) groups (-SH), such as those on cysteine residues within proteins and peptides. nih.govnih.gov
The conjugation process typically proceeds in a two-step manner to prevent unwanted polymerization. thermofisher.com First, the more reactive isocyanate group is allowed to react with an amine-containing biomolecule. Following this initial conjugation, the resulting intermediate, which now bears the pyridyl disulfide group, is introduced to a thiol-containing molecule. The pyridyl disulfide group then undergoes a thiol-disulfide exchange reaction. nih.gov In this exchange, the sulfur atom of the biomolecule's thiol group attacks the disulfide bond, forming a new, stable disulfide link and releasing pyridine-2-thione. nih.gov
A significant advantage of this reaction is that the released pyridine-2-thione can be monitored spectrophotometrically, providing a real-time method to track the progress of the conjugation reaction. nih.gov This strategy has been successfully applied to functionalize nanoparticles with thiol-containing antigens for immunological studies and to anchor cysteine-terminal peptides to thiol-reactive lipids for targeted drug delivery applications. nih.govnih.gov The resulting disulfide bond in the final bioconjugate is often designed to be cleavable, as it can be broken under the reducing conditions found inside cells, allowing for the controlled release of a payload. nih.gov
Table 1: Reactive Moieties of Pyridine, 2-[(2-isocyanatoethyl)dithio]- and Their Bioconjugation Targets
| Reactive Group | Target Functional Group | Biomolecule Residue Example | Resulting Linkage |
| Isocyanate | Primary Amine (-NH₂) | Lysine | Urea |
| Pyridyl Disulfide | Sulfhydryl/Thiol (-SH) | Cysteine | Disulfide |
Probes for Target Identification and Validation in Research
The development of chemical probes is a cornerstone of modern chemical biology, enabling the identification and validation of new protein targets for therapeutic intervention. nih.govcambridgemedchemconsulting.com Activity-Based Protein Profiling (ABPP) is a powerful strategy that uses such probes to map the active enzymes in complex biological systems. rsc.orgspringernature.commdpi.com Pyridine, 2-[(2-isocyanatoethyl)dithio]- serves as a versatile scaffold for designing such activity-based probes due to its two covalently reactive functional groups, which can act as "warheads" to bind to enzyme targets. rsc.org
An activity-based probe generally consists of two main components: a reactive group that forms a covalent bond with a target enzyme, and a reporter tag (like a fluorophore or biotin) for detection and enrichment. springernature.com The reactivity of the isocyanate and pyridyl disulfide groups allows Pyridine, 2-[(2-isocyanatoethyl)dithio]- to be used in several probe design strategies:
Dual-Reactivity Probe Scaffold: The compound itself can function as a probe for enzymes that utilize nucleophilic residues in their active sites. The isocyanate group can target active site serine or lysine residues, while the pyridyl disulfide can react with catalytic cysteine residues. nih.gov This allows the probe to potentially label a broad range of enzyme classes.
Heterobifunctional Linker for Probe Synthesis: The compound can be used to link a known small-molecule inhibitor (which provides targeting specificity) to a reporter tag. For example, the isocyanate end could be reacted with an amine-functionalized reporter tag (e.g., biotin). The resulting pyridyl disulfide-tagged reporter could then be used to selectively label a protein that has been engineered to contain a reactive cysteine residue, or it could be conjugated to a thiol-containing inhibitor to create a complete probe.
Once a probe covalently labels its target protein(s) within a cell lysate or living cells, the tagged proteins can be visualized by in-gel fluorescence or enriched using the reporter tag (e.g., streptavidin beads for a biotin tag). The enriched proteins are then identified using mass spectrometry-based proteomics. springernature.comnih.gov This process allows researchers to identify the specific protein targets of a bioactive compound, providing crucial insights into its mechanism of action and validating its potential as a therapeutic target. nih.govnih.gov
Role in Materials Science and Polymer Chemistry
Integration of Pyridine (B92270), 2-[(2-isocyanatoethyl)dithio]- in Polymer Architectures
The distinct reactivity of the isocyanate and pyridyl disulfide groups allows for the integration of Pyridine, 2-[(2-isocyanatoethyl)dithio]- into various polymer architectures through different strategies. The isocyanate group can readily react with nucleophiles such as alcohols, amines, and thiols to form urethane (B1682113), urea (B33335), and thiourethane linkages, respectively. Simultaneously, the pyridyl disulfide group is available for thiol-disulfide exchange reactions, providing a pathway for post-polymerization modification or the introduction of stimuli-responsive properties. rsc.orgresearchgate.netrsc.org
While specific examples of using Pyridine, 2-[(2-isocyanatoethyl)dithio]- as a primary monomer are not extensively documented in public literature, its structure lends itself to several polymerization techniques. For instance, it can be copolymerized with various monomers to introduce pendant pyridyl disulfide groups along a polymer backbone. The isocyanate functionality allows it to be incorporated into polyurethanes and polyureas, where the pyridyl disulfide group can then be used for subsequent modifications. rsc.org
The incorporation of such monomers can lead to the creation of "smart" polymers that respond to specific triggers. oulu.firesearchgate.net For example, the disulfide bond is susceptible to cleavage by reducing agents like dithiothreitol (B142953) (DTT), which can be used to control the degradation of the polymer or the release of conjugated molecules. rsc.orgacs.org
Table 1: Potential Polymerization Reactions Involving Pyridine, 2-[(2-isocyanatoethyl)dithio]-
| Polymerization Type | Co-monomer/Reactant | Resulting Linkage | Potential Polymer Application |
| Polyurethane Synthesis | Polyol | Urethane | Self-healing materials, stimuli-responsive elastomers |
| Polyurea Synthesis | Polyamine | Urea | Degradable polymers, functional coatings |
| Co-polymerization | Vinyl monomers | Not directly applicable | Functionalized thermoplastics |
This table represents potential applications based on the known reactivity of isocyanate and pyridyl disulfide functional groups.
A more common application for a molecule with the functionality of Pyridine, 2-[(2-isocyanatoethyl)dithio]- is the post-polymerization modification of existing polymers. rsc.org Polymers with pendant hydroxyl, amino, or thiol groups can be readily functionalized by reacting them with the isocyanate group of Pyridine, 2-[(2-isocyanatoethyl)dithio]-. This process grafts the pyridyl disulfide moiety onto the polymer side chains, opening up a wide range of possibilities for further modification. researchgate.net
The pyridyl disulfide group is particularly useful for bioconjugation, where thiol-containing molecules such as peptides, proteins, or drugs can be attached to the polymer via a disulfide bond. researchgate.netacs.org This exchange reaction is highly efficient and proceeds under mild conditions, making it suitable for sensitive biological molecules. The release of the conjugated molecule can then be triggered in a reducing environment, such as inside a cell. rsc.org
Research Findings:
Reversible Polymer Brushes: Research has shown that pyridyl disulfide-terminated polymers can be grafted onto a surface to form polymer brushes. These brushes can be cleaved by treatment with a reducing agent like dithiothreitol (DTT) and then rewritten by attaching another thiol-terminated polymer, demonstrating the dynamic nature of the disulfide linkage. acs.org
Stimuli-Responsive Polymers: Polymers containing pendant pyridyl disulfide groups have been shown to be responsive to chemical, biological, and physical stimuli. rsc.org For example, they can be designed to release a payload in response to changes in redox potential or pH. rsc.org
Synthesis of Specialty Chemicals and Coatings Derived from Pyridine, 2-[(2-isocyanatoethyl)dithio]-
The unique reactivity of Pyridine, 2-[(2-isocyanatoethyl)dithio]- also makes it a valuable precursor for the synthesis of specialty chemicals and coatings with advanced functionalities. rsc.org
While direct UV-induced polymerization of Pyridine, 2-[(2-isocyanatoethyl)dithio]- is not a primary application, it can be used to synthesize oligomers that are subsequently used in UV-curable formulations. For instance, the isocyanate group can be reacted with hydroxy-functional acrylates or methacrylates to produce urethane acrylate (B77674) oligomers. These oligomers, which now contain the pyridyl disulfide moiety and a polymerizable acrylate group, can be cross-linked upon exposure to UV radiation in the presence of a photoinitiator. researchgate.net
The resulting cross-linked network would contain disulfide bonds, which could impart degradability or stimuli-responsive properties to the cured coating. The disulfide bond itself can also undergo photochemical transformations upon UV irradiation, which could be exploited for patterning or other applications. nih.gov
The isocyanate group of Pyridine, 2-[(2-isocyanatoethyl)dithio]- can be "blocked" by reacting it with a blocking agent, such as ε-caprolactam or methyl ethyl ketoxime. evonik.comstortgroup.com This blocked isocyanate is stable at ambient temperatures and does not react with other functional groups. However, upon heating to a specific deblocking temperature, the blocking agent is released, and the isocyanate group is regenerated, allowing it to cross-link with other polymers in the formulation. stortgroup.com
This "latent" reactivity is highly desirable in many industrial coating applications, as it allows for the formulation of one-component (1K) systems with a long pot-life. stortgroup.com The pyridyl disulfide group would remain intact during this process, providing an additional layer of functionality to the final cross-linked coating. Such coatings could exhibit improved adhesion, chemical resistance, and durability. maflon.comchimicalombarda.com
Table 2: Comparison of Potential Cross-linking Applications
| Cross-linking Method | Description | Key Feature | Potential Advantage |
| UV-Curing | Isocyanate group is pre-reacted to form a UV-polymerizable oligomer. | Fast curing upon UV exposure. | Rapid processing times, solvent-free formulations. |
| Latent Thermal Curing | Isocyanate group is blocked and deblocks at elevated temperatures to initiate cross-linking. | One-component system with long storage stability. | Ease of application, controlled curing process. |
This table outlines potential applications based on established principles of coating chemistry.
Novel Polymeric Structures and Their Research Applications
The bifunctional nature of Pyridine, 2-[(2-isocyanatoethyl)dithio]- allows for the design of novel and complex polymeric structures. For example, it could be used as a linking agent to connect two different polymer chains, one with a terminal thiol group and another with a terminal hydroxyl or amino group. This would result in the formation of a block copolymer with a disulfide linkage at the junction point. Such materials are of great interest for applications in drug delivery and nanotechnology. mdpi.comnih.govnih.gov
Furthermore, polymers bearing the pyridyl disulfide moiety can be used to create dynamic and self-healing materials. rsc.org The reversible nature of the disulfide bond allows for the rearrangement of polymer chains, which can lead to the repair of damage over time. These "smart" materials have potential applications in a wide range of fields, from biomedical devices to aerospace engineering. researchgate.netmdpi.com
Research on Related Structures:
Pyridyl Disulfide in Redox-Responsive Polymers: The pyridyl disulfide group has been widely employed in the design of redox-responsive polymers for biomedical applications. These polymers can be used to create drug delivery vehicles that release their payload in the reducing environment of a tumor. rsc.org
Dynamic Covalent Polymers: The reversible nature of disulfide bonds is a key feature in the field of dynamic covalent chemistry. This chemistry has been used to create adaptable and recyclable polymer networks. rsc.orgmdpi.com
While direct research on polymers derived exclusively from Pyridine, 2-[(2-isocyanatoethyl)dithio]- is emerging, the well-established chemistry of its constituent functional groups points to a promising future for this compound in the development of advanced and functional materials.
Development of N-Functionalized Polymers
The isocyanate group in "Pyridine, 2-[(2-isocyanatoethyl)dithio]-" serves as a highly efficient handle for the N-functionalization of polymers. This process typically involves the post-polymerization modification of polymers bearing reactive functional groups, such as hydroxyl or amine moieties. The reaction of the isocyanate with these groups leads to the formation of stable urethane or urea linkages, respectively, thereby covalently attaching the pyridyl disulfide group to the polymer backbone or side chains.
This strategy allows for the precise introduction of the pyridyl disulfide functionality onto a pre-existing polymer scaffold. The pyridyl disulfide group is of significant interest due to its ability to undergo thiol-disulfide exchange reactions. This reactivity is particularly useful for the conjugation of polymers with biomolecules, such as peptides or proteins containing cysteine residues, to form bioconjugates. Furthermore, the pyridyl disulfide moiety can be cleaved under reducing conditions, offering a pathway to create stimuli-responsive materials.
The synthesis of polymers with pendant pyridyl disulfide groups can also be achieved by designing and polymerizing monomers that already contain this functionality. jsta.clrsc.org These monomers can be subjected to various polymerization techniques, including conventional radical polymerization. jsta.cl The resulting polymers possess multiple sites for subsequent thiol-disulfide exchange reactions, enabling the attachment of various molecules and the formation of crosslinked networks. rsc.org
Exploration in Supramolecular Polymer Networks
The pyridyl disulfide group, in conjunction with other non-covalent interaction motifs, can play a crucial role in the formation of supramolecular polymer networks. These networks are held together by reversible interactions, such as hydrogen bonds, host-guest interactions, or metal-ligand coordination, which can be influenced by external stimuli. The redox-responsiveness of the disulfide bond adds another layer of control over the assembly and disassembly of these supramolecular structures.
For instance, a polymer functionalized with "Pyridine, 2-[(2-isocyanatoethyl)dithio]-" could be designed to self-assemble through hydrogen bonding interactions between the urethane or urea linkages formed from the isocyanate group. The introduction of a reducing agent would cleave the disulfide bonds, leading to a disruption of the supramolecular assembly and a change in the material's properties, such as its viscosity or mechanical strength. rsc.orgrsc.orgnih.govresearchgate.net This dynamic behavior is highly desirable for applications in areas like self-healing materials and injectable hydrogels.
The pyridyl group itself can also participate in supramolecular interactions, such as metal-ligand coordination, further expanding the possibilities for creating complex and responsive polymer networks. The combination of the isocyanate's ability to form robust covalent linkages and the disulfide's dynamic nature allows for the design of intricate and functional supramolecular architectures.
Controlled Radical Polymerization (CRP) Techniques for Pyridine-Based Polymers
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. specificpolymers.comgoogle.comresearchgate.net While direct polymerization of a monomer like "Pyridine, 2-[(2-isocyanatoethyl)dithio]-" via CRP might be challenging due to the high reactivity of the isocyanate group, this molecule can be utilized in post-polymerization modification strategies.
Polymers with reactive groups can be synthesized using CRP, and subsequently functionalized with "Pyridine, 2-[(2-isocyanatoethyl)dithio]-". This approach combines the benefits of controlled polymer synthesis with the versatile reactivity of the isocyanate and pyridyl disulfide moieties.
Alternatively, the pyridyl disulfide functionality can be incorporated into polymers via CRP by using initiators or chain transfer agents (CTAs) that contain this group. For example, a trithiocarbonate (B1256668) RAFT agent modified with a pyridyl disulfide group has been successfully used for the direct synthesis of end-group functionalized polymers. monash.edu This method allows for the preparation of well-defined polymers with a terminal pyridyl disulfide group, which can then be used for conjugation or surface attachment. The stability of the pyridyl disulfide functionality during RAFT and other conventional radical polymerizations has been demonstrated, making it a suitable component for such synthetic strategies. jsta.cl
Non-Isocyanate Polyurethane Synthesis Utilizing Related Precursors
Growing environmental and health concerns associated with the use of isocyanates have driven research into non-isocyanate polyurethane (NIPU) synthesis. mtak.humdpi.com While "Pyridine, 2-[(2-isocyanatoethyl)dithio]-" is an isocyanate, the study of related pyridyl disulfide precursors can contribute to the development of NIPU materials with unique properties.
One promising route to NIPUs involves the reaction of cyclic carbonates with amines to form polyhydroxyurethanes. mdpi.com It is conceivable to design precursors containing both a pyridyl disulfide group and a cyclic carbonate functionality. The polymerization of such a monomer with a diamine would lead to a polyurethane backbone with pendant pyridyl disulfide groups, introducing redox-responsiveness into the material without the use of isocyanates.
Computational and Theoretical Investigations of Pyridine, 2 2 Isocyanatoethyl Dithio
Quantum Chemical Studies on Electronic Structure and Reactivity
There are no available Density Functional Theory (DFT) calculations that detail the reaction mechanisms of Pyridine (B92270), 2-[(2-isocyanatoethyl)dithio]-. Furthermore, analyses of its bonding, non-covalent interactions, and charge partitioning, which are fundamental to understanding its electronic nature, have not been reported.
Molecular Dynamics Simulations of Interactions
Information regarding molecular dynamics simulations is also unavailable. This includes studies on how solvents affect the molecule's structure and dynamics (solvent effects and solvation dynamics) and detailed explorations of its possible three-dimensional shapes (conformational analysis).
Prediction of Chemical Behavior and Reaction Outcomes
Without foundational computational studies, any specific predictions regarding the chemical behavior and reaction outcomes for Pyridine, 2-[(2-isocyanatoethyl)dithio]- would be purely speculative. Predictive models based on its structure have not been published.
Predictive Modeling for Synthetic Design
Predictive modeling plays a crucial role in modern chemical synthesis, allowing for the rational design of molecules and reaction pathways. researchgate.net By simulating molecular structures and energies, computational methods can identify promising synthetic targets and optimize reaction conditions before undertaking extensive laboratory work.
In the context of Pyridine, 2-[(2-isocyanatoethyl)dithio]-, predictive modeling can be applied to several aspects of its synthesis. For instance, computational programs have been developed for the rational design of disulfide bonds in larger molecules like proteins. nih.gov These programs analyze structural data to identify residue pairs with the appropriate geometry for disulfide formation. nih.gov A similar approach could be used to model the stability and conformational preferences of the dithio- group in the target molecule, guiding the selection of precursors and reaction conditions that favor the formation of the desired disulfide linkage.
Furthermore, theoretical modeling can guide the choice of catalysts and solvents for the key bond-forming reactions, such as the formation of the thiourethane linkage from the isocyanate and thiol precursors. By calculating the energy barriers for different catalytic cycles, researchers can predict which catalysts will be most effective, potentially leading to higher yields and fewer side products. researchgate.net This predictive power accelerates the development of efficient and robust synthetic protocols. researchgate.net
Elucidation of Catalytic Mechanisms Involving Pyridine, 2-[(2-isocyanatoethyl)dithio]-
The synthesis and subsequent reactions of Pyridine, 2-[(2-isocyanatoethyl)dithio]- are often dependent on catalysis. The formation of the thiourethane moiety, a reaction between an isocyanate and a thiol, can be significantly accelerated by catalysts, particularly tertiary amines. researchgate.netacs.org Computational studies have been instrumental in revealing the mechanisms behind this catalysis. researchgate.netmdpi.com
The pyridine ring within the molecule itself can act as a catalyst or a coordinating agent. The kinetics of reactions between isocyanates and thiols are first order with respect to the concentration of the isocyanate, thiol, and a tertiary amine catalyst. researchgate.net The catalytic activity of various amines has been studied, with the pyridine moiety showing moderate catalytic action. researchgate.net
| Catalyst | Relative Catalytic Activity |
| Triethylenediamine | High |
| Triethylamine | High |
| N-Methylmorpholine | Medium |
| Pyridine | Medium |
| Quinoline | Low |
| This table presents the general trend of catalytic activity for various tertiary amines in isocyanate-thiol reactions, based on kinetic studies. researchgate.net |
Advanced Computational Methodologies in Pyridine, 2-[(2-isocyanatoethyl)dithio]- Research
To study complex chemical processes involving Pyridine, 2-[(2-isocyanatoethyl)dithio]-, especially in realistic environments like solutions or biological systems, advanced computational methods are required. Hybrid approaches that combine the accuracy of quantum mechanics with the efficiency of classical mechanics are particularly powerful.
QM/MM Approaches for Complex Molecular Systems
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become an indispensable tool for modeling complex chemical systems, a contribution recognized with the 2013 Nobel Prize in Chemistry. nih.govmdpi.com This approach partitions the system under investigation into two regions. mdpi.com The chemically active part, such as the reacting functional groups of Pyridine, 2-[(2-isocyanatoethyl)dithio]-, is treated with high-accuracy quantum mechanics (QM). The surrounding environment, which could include solvent molecules or a large protein, is described using more computationally efficient molecular mechanics (MM) force fields. mdpi.comarxiv.org
Numerous molecular simulation packages have implemented QM/MM functionalities, often providing interfaces to popular QM software. nih.govrsc.org The power of this method lies in its balance of accuracy and computational cost, enabling the study of reaction mechanisms within enzymes or the simulation of molecules in explicit solvent. researchgate.netmdpi.com For Pyridine, 2-[(2-isocyanatoethyl)dithio]-, a QM/MM simulation could model its covalent interaction with a target protein. The isocyanate group and the target nucleophile would be in the QM region, while the rest of the protein and solvent would constitute the MM region, providing a realistic model of the electrostatic and steric environment.
Theoretical Characterization of Transition States and Intermediates
Understanding a chemical reaction's kinetics and mechanism requires detailed knowledge of its potential energy surface, particularly the structures and energies of transition states and intermediates. uni-giessen.de The transition state is the highest energy point on the reaction pathway, and its energy determines the reaction rate. uni-giessen.de
Computational chemistry allows for the precise localization of transition state structures and the calculation of activation energy barriers. For reactions involving Pyridine, 2-[(2-isocyanatoethyl)dithio]-, theoretical calculations can model the bond-breaking and bond-forming processes in detail. For example, in metal-catalyzed reactions, the pyridine nitrogen can coordinate to the metal center, stabilizing the transition state. Density Functional Theory (DFT) calculations have been used to investigate such systems. One study indicated that the coordination of a Pd(0) catalyst to the pyridyl nitrogen can significantly stabilize the transition state for dithioether formation, lowering the activation energy barrier.
| System | Method | Finding | Energy Stabilization (kcal/mol) |
| Pyridine-functionalized intermediate + Pd(0) | DFT (B3LYP/6-31G*) | Coordination of Pd(0) to pyridyl nitrogen | 12.3 |
| This table highlights a specific computational finding on the stabilization of a reaction transition state involving a pyridine moiety. |
By mapping the entire reaction coordinate, computational methods can also identify key reaction intermediates, such as the complexes formed between the reactants and a catalyst, providing a complete, step-by-step picture of the chemical transformation. mdpi.com This detailed understanding is invaluable for controlling and optimizing chemical reactions.
Analytical Methodologies for Pyridine, 2 2 Isocyanatoethyl Dithio Research
Spectroscopic Techniques for Structural Elucidation of Pyridine (B92270), 2-[(2-isocyanatoethyl)dithio]- Reaction Products
Spectroscopic methods are fundamental in confirming the structure of Pyridine, 2-[(2-isocyanatoethyl)dithio]- and tracking its transformation during chemical reactions. Techniques such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly crucial.
Fourier-Transform Infrared (FTIR) Spectroscopy is highly effective for identifying the key functional groups within the molecule. The isocyanate group (-N=C=O) exhibits a strong, sharp, and characteristic absorption band in a relatively clear region of the infrared spectrum, typically between 2250 and 2285 cm⁻¹. The presence and intensity of this peak are direct indicators of the unreacted isocyanate moiety. azom.com During reactions, such as the formation of a urethane (B1682113), the disappearance of this isocyanate peak can be monitored in real-time to determine reaction completion. Concurrently, the appearance of new bands, such as the N-H stretch (around 3300 cm⁻¹) and the urethane carbonyl (C=O) stretch (around 1715 cm⁻¹), confirms the formation of the reaction product. paint.org
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. In the ¹H NMR spectrum of a Pyridine, 2-[(2-isocyanatoethyl)dithio]- derivative, characteristic signals for the protons on the pyridine ring would be expected in the aromatic region (typically δ 7.0-8.7 ppm). rsc.orgchemicalbook.com The ethyl group protons would appear as distinct multiplets in the aliphatic region. Upon reaction of the isocyanate group, shifts in the signals of adjacent protons, particularly those on the ethyl chain, can be observed. In ¹³C NMR spectroscopy, the carbon of the isocyanate group has a characteristic chemical shift. The formation of derivatives, such as urethanes or ureas, results in the disappearance of this signal and the emergence of a new carbonyl carbon signal at a different chemical shift, providing definitive evidence of the reaction. nih.gov
| Functional Group | Technique | Characteristic Signal / Wavenumber |
|---|---|---|
| Isocyanate (-N=C=O) | FTIR | 2250 - 2285 cm⁻¹ (strong, sharp stretch) |
| Pyridine Ring | ¹H NMR | δ 7.0 - 8.7 ppm |
| Urethane (-NH-C=O) | FTIR | ~1715 cm⁻¹ (C=O stretch), ~1518 cm⁻¹ (N-H bend) |
| Disulfide (-S-S-) | Raman | 450 - 550 cm⁻¹ (S-S stretch) |
Chromatographic Methods for Purity Assessment and Isolation of Pyridine, 2-[(2-isocyanatoethyl)dithio]-
Chromatographic techniques are indispensable for separating Pyridine, 2-[(2-isocyanatoethyl)dithio]- from reaction mixtures, assessing its purity, and quantifying its presence. High-Performance Liquid Chromatography (HPLC) is the most prominent method used for these purposes.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for the analysis of isocyanates and related organosulfur compounds. mdpi.com A C18 column is most frequently employed, which separates compounds based on their hydrophobicity. nih.govnih.gov The mobile phase typically consists of a gradient or isocratic mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, allowing for the effective elution of the compound. nih.gov
Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine ring in the molecule acts as a strong chromophore. mdpi.comnih.gov The analytical determination of isocyanates can present challenges due to their reactivity and potential instability, which may lead to sample loss during a chromatographic run. mdpi.comresearchgate.net Therefore, method development requires careful optimization of conditions to ensure accurate and reproducible results. The purity of a sample is determined by integrating the peak area of the target compound and comparing it to the total area of all observed peaks at an appropriate wavelength.
| Parameter | Typical Condition |
|---|---|
| Technique | Reversed-Phase HPLC |
| Stationary Phase (Column) | C18 (Octadecyl silane) |
| Mobile Phase | Water/Methanol or Water/Acetonitrile gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm) |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis of Pyridine, 2-[(2-isocyanatoethyl)dithio]- Derivatives
Mass spectrometry (MS) is a powerful tool for the precise determination of the molecular weight of Pyridine, 2-[(2-isocyanatoethyl)dithio]- and its derivatives, as well as for obtaining structural information through fragmentation analysis. creative-proteomics.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are particularly valuable. nih.govrapidnovor.com
In MS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the parent ion is measured, confirming its molecular weight. High-resolution mass spectrometry can provide the elemental formula. The fragmentation pattern observed in an MS/MS experiment offers insight into the molecule's structure. For Pyridine, 2-[(2-isocyanatoethyl)dithio]-, predictable fragmentation pathways include the cleavage of the disulfide bond, which is relatively weak, and fragmentation of the ethyl isocyanate chain. Electron impact mass spectra of long-chain isocyanates have shown a common base peak at m/z 99, which is suggested to arise from the formation of a stable six-membered ring structure. nih.govresearchgate.net
Analysis of the disulfide bond can be further confirmed by comparing the mass spectra of a sample under non-reducing and reducing conditions (e.g., after treatment with dithiothreitol (B142953), DTT). nih.govcovalx.com The cleavage of an internal disulfide bond results in a mass increase of 2 Da in the reduced fragments compared to the parent peptide, confirming its presence. nih.gov
| Fragment | Description | Expected m/z (Monoisotopic) |
|---|---|---|
| [M+H]⁺ | Parent Molecule (Protonated) | ~227.02 |
| [C₅H₄NS]⁺ | 2-Thiopyridine fragment | ~110.01 |
| [C₃H₄NOS]⁺ | (2-isocyanatoethyl)thio fragment | ~102.00 |
| [C₅H₅N]⁺ | Pyridine fragment | ~79.04 |
Electrochemical Characterization of Redox Properties of Pyridine, 2-[(2-isocyanatoethyl)dithio]-
The electrochemical behavior of Pyridine, 2-[(2-isocyanatoethyl)dithio]-, particularly its redox properties, can be investigated using techniques like cyclic voltammetry (CV). This analysis is crucial for applications where the molecule's redox activity is exploited, such as in the design of responsive materials. rsc.org
The pyridyl disulfide moiety is the primary redox-active center in the molecule. researchgate.net This group is known to undergo a reversible thiol-disulfide exchange reaction, especially in the presence of biological reductants like glutathione (B108866). rsc.orgnih.gov Cyclic voltammetry can be used to measure the reduction and oxidation potentials associated with the disulfide bond. nih.govnih.gov The CV voltammogram would show a cathodic peak corresponding to the reduction of the disulfide bond to two thiol groups and potentially an anodic peak for the reverse oxidation process. The potential at which these events occur provides quantitative information about the thermodynamic ease of the redox process, which is influenced by the electronic properties of the attached pyridine ring.
| Moiety | Electrochemical Process | Technique | Expected Observation |
|---|---|---|---|
| Pyridyl Disulfide | Reduction | Cyclic Voltammetry (CV) | Cathodic peak corresponding to S-S bond cleavage |
| Pyridyl Disulfide | Oxidation | Cyclic Voltammetry (CV) | Anodic peak corresponding to S-S bond formation |
| Pyridine Ring | Reduction | Cyclic Voltammetry (CV) | Possible reduction wave at negative potentials |
X-ray Crystallography for Solid-State Structural Determination of Pyridine, 2-[(2-isocyanatoethyl)dithio]- Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for Pyridine, 2-[(2-isocyanatoethyl)dithio]- itself may not be readily available, analysis of analogues provides critical structural parameters.
This technique can precisely measure bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. For Pyridine, 2-[(2-isocyanatoethyl)dithio]-, crystallographic analysis would confirm the geometry of the pyridine ring, the S-S bond length and C-S-S-C dihedral angle of the disulfide bridge, and the geometry of the isocyanate group. The N=C=O linkage in isocyanates is known to be nearly linear. wikipedia.org Data from related structures, such as 2,2'-dipyridyl disulfide, can be used to infer the likely structural characteristics of the target molecule. nih.gov This information is invaluable for computational modeling and for understanding structure-property relationships.
| Structural Feature | Parameter | Typical Value (from Analogues) |
|---|---|---|
| Disulfide Bond | S-S Bond Length | ~2.0 - 2.1 Å |
| Disulfide Bond | C-S-S-C Torsion Angle | ~90° |
| Isocyanate Group | N=C=O Angle | ~170 - 180° |
| Isocyanate Group | C=N Bond Length | ~1.20 Å |
| Isocyanate Group | C=O Bond Length | ~1.17 Å |
Future Research Directions and Emerging Applications for Pyridine, 2 2 Isocyanatoethyl Dithio
Advancements in Targeted Functionalization and Derivatization of Pyridine (B92270), 2-[(2-isocyanatoethyl)dithio]-
Future research will likely focus on the strategic derivatization of Pyridine, 2-[(2-isocyanatoethyl)dithio]- to create a new generation of highly specific molecular tools. The dual reactivity of this compound allows for a modular approach to designing complex architectures.
The isocyanate group serves as a key anchor for covalent attachment to a wide range of substrates and molecules. Its high reactivity with nucleophiles such as amines and alcohols enables the straightforward immobilization of the pyridyl disulfide moiety onto surfaces or polymers. This allows for the introduction of redox-sensitive properties to otherwise inert materials.
Conversely, the pyridyl disulfide group is renowned for its selective reaction with free thiol groups, a common functional group in biomolecules like cysteine-containing peptides and proteins. This thiol-disulfide exchange reaction is reversible, making it a valuable tool for creating stimuli-responsive systems that can release a payload in a reducing environment, such as that found inside cells. rsc.org
Advanced derivatization strategies may involve:
Multi-functional Linkers: Attaching additional functional groups to the pyridine ring to introduce further sensing capabilities or to modulate the reactivity of the disulfide bond.
Polymer Conjugates: Creating block copolymers where one block is attached via the isocyanate group and the other via the pyridyl disulfide, leading to self-assembling materials with redox-responsive behavior.
Orthogonal Chemistry: Combining the isocyanate and pyridyl disulfide reactions with other "click" chemistry approaches to build highly complex, well-defined molecular architectures.
The table below summarizes the key reactive sites and their potential for targeted functionalization.
| Functional Group | Reactive Towards | Potential Applications in Derivatization |
| Isocyanate (-NCO) | Amines (-NH2), Alcohols (-OH) | Surface modification, Polymer synthesis, Immobilization on solid supports |
| Pyridyl Disulfide | Thiols (-SH) | Bioconjugation, Reversible attachment of biomolecules, Redox-responsive linkers |
Novel Applications in Sensing and Molecular Devices Utilizing Pyridine, 2-[(2-isocyanatoethyl)dithio]-
The distinct reactivity of the two functional groups in Pyridine, 2-[(2-isocyanatoethyl)dithio]- makes it a prime candidate for the development of novel sensors and molecular devices.
The pyridyl disulfide moiety is particularly well-suited for the detection of biologically relevant thiols, such as glutathione (B108866), which is a key indicator of cellular redox state. rsc.org A sensing platform could be designed where the compound is first immobilized on a surface (e.g., a gold nanoparticle or an electrode) via its isocyanate group. Subsequent exposure to a thiol-containing analyte would trigger a disulfide exchange reaction, leading to a measurable signal change, such as a shift in plasmon resonance or an electrochemical response.
Furthermore, the ability to create redox-responsive materials opens up possibilities for the development of "smart" molecular devices. For instance, hydrogels cross-linked with Pyridine, 2-[(2-isocyanatoethyl)dithio]- could be designed to degrade and release an encapsulated payload in the presence of a specific reducing agent. rsc.org This could have applications in targeted drug delivery, where the drug is released preferentially in the reducing environment of a tumor.
Emerging applications in this area may include:
Redox-Responsive Nanosystems: Designing nanoparticles functionalized with this linker for controlled release of therapeutics. nih.gov
Electrochemical Biosensors: Developing sensors for the detection of thiol-containing biomarkers for disease diagnosis.
"Smart" Surfaces: Creating surfaces that can reversibly bind and release biomolecules in response to a redox stimulus.
Green Chemistry Approaches in the Synthesis and Application of Pyridine, 2-[(2-isocyanatoethyl)dithio]-
As with all chemical manufacturing, there is a growing emphasis on developing more environmentally friendly methods for the synthesis and application of specialty chemicals like Pyridine, 2-[(2-isocyanatoethyl)dithio]-.
Future research in this area will likely focus on:
Greener Synthesis Routes: Exploring synthetic pathways that avoid the use of hazardous reagents and solvents. This could involve enzymatic catalysis or the use of bio-based starting materials.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Biodegradable Materials: Utilizing Pyridine, 2-[(2-isocyanatoethyl)dithio]- in the creation of biodegradable polymers and materials. The disulfide bond, for example, can be a point of degradation under certain biological conditions.
The development of bio-inspired polyurethane films is an example of a green chemistry approach where isocyanates are used to create materials with desirable properties. mdpi.com Applying similar principles to the use of Pyridine, 2-[(2-isocyanatoethyl)dithio]- could lead to the creation of functional materials with a reduced environmental footprint.
The following table outlines potential green chemistry strategies for this compound.
| Green Chemistry Principle | Application to Pyridine, 2-[(2-isocyanatoethyl)dithio]- |
| Use of Renewable Feedstocks | Exploring bio-based sources for the pyridine and ethylamine (B1201723) precursors. |
| Catalysis | Developing more efficient and selective catalysts to improve reaction yields and reduce energy consumption. |
| Design for Degradation | Incorporating the disulfide bond as a cleavable linker in the design of biodegradable materials. |
Interdisciplinary Collaborations and Bio-Inspired Chemistry in Pyridine, 2-[(2-isocyanatoethyl)dithio]- Research
The full potential of Pyridine, 2-[(2-isocyanatoethyl)dithio]- will be realized through collaborations between chemists, biologists, materials scientists, and engineers. The bio-inspired design of materials is a particularly promising avenue for future research.
Nature provides numerous examples of materials with remarkable properties that are based on dynamic, reversible chemistries. The disulfide bond, for instance, plays a crucial role in protein folding and stability. By mimicking these natural design principles, researchers can create new materials with unprecedented functionality.
Bio-inspired applications could include:
Self-Healing Materials: Designing polymers that can repair themselves through reversible thiol-disulfide exchange reactions.
Artificial Enzymes: Creating synthetic molecules that can catalyze specific reactions, with their activity modulated by the redox environment.
Biomimetic Adhesives: Developing adhesives that can bind strongly to biological tissues and then be released on demand. mdpi.com
The creation of hierarchically structured platforms through the self-assembly of block copolymers is an example of how bio-inspired approaches can lead to novel materials with complex, functional architectures. rsc.org Incorporating Pyridine, 2-[(2-isocyanatoethyl)dithio]- into such systems could add a layer of redox-responsiveness, further enhancing their functionality.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
